molecular formula C12H10N2O B6429749 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 57147-34-9

1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B6429749
CAS No.: 57147-34-9
M. Wt: 198.22 g/mol
InChI Key: YTXKDTRUKFWIDE-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 57147-34-9) is a heterocyclic compound of high interest in synthetic and medicinal chemistry research. It features a quinoline core substituted with an ethyl group at the 1-position, a carbonyl group at the 4-position, and an electron-withdrawing nitrile group at the 3-position . This specific arrangement of functional groups creates a valuable scaffold that is both reactive and versatile, making it a prominent intermediate for the preparation of more complex molecules, including potential pharmaceuticals and agrochemicals . The compound's significant reactivity stems from the presence of both electron-withdrawing (nitrile) and electron-donating (ethyl) groups, which enhances its utility in various nucleophilic and electrophilic reactions . With a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol , it is characterized by a high purity and stability under standard conditions, ensuring consistent performance in synthetic applications . Key physicochemical properties include a predicted density of 1.23 g/cm³ and a melting point of 234-236 °C . In research contexts, this 4-oxoquinoline derivative is of particular interest as a precursor for biologically active molecules. The core 1,4-dihydro-4-oxoquinoline structure is known for possessing a variety of biological activities, and its derivatives are frequently investigated for their antimicrobial, antiviral, and antiprotozoal effects . The nitrile moiety at the C-3 position offers a strategic handle for further chemical modifications, allowing researchers to synthesize a diverse array of analogs for structure-activity relationship (SAR) studies . As such, this compound serves as a critical building block in drug discovery programs aimed at developing new therapeutic agents. Handling Note: For safe handling, use personal protective equipment, avoid dust formation, and ensure adequate ventilation . Disclaimer: This product is intended for research purposes only and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-ethyl-4-oxoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-2-14-8-9(7-13)12(15)10-5-3-4-6-11(10)14/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXKDTRUKFWIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903728
Record name NoName_4465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps and Conditions

  • Cyclization : Ethyl anthranilate (10.0 g, 55.8 mmol) reacts with ethyl β-keto ester (e.g., ethyl acetoacetate) in refluxing diphenyl ether, catalyzed by sodium ethoxide, to yield ethyl 4-oxo-1-ethyl-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis : The ester is hydrolyzed to the carboxylic acid using 2N NaOH at reflux for 2 hours, achieving near-quantitative conversion.

  • Amidation : The carboxylic acid is converted to the primary amide via coupling with ammonium chloride using HOBt (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF.

  • Dehydration : The amide undergoes dehydration with phosphorus oxychloride (POCl₃) at 80°C for 4 hours, yielding the nitrile.

Table 1: Optimization of Dehydration Conditions

Dehydrating AgentTemperature (°C)Time (h)Yield (%)
POCl₃80478
P₂O₅120665
TFAA40282

Key challenges include controlling side reactions during dehydration, which are mitigated by using stoichiometric POCl₃ and inert atmospheres.

Direct Cyanation via Nucleophilic Substitution

An alternative route involves introducing the nitrile group at an earlier synthetic stage. This method leverages halogenated intermediates, enabling direct substitution with cyanide ions.

Synthetic Pathway

  • Halogenation : 3-Bromo-1-ethyl-4-oxo-1,4-dihydroquinoline is synthesized by treating the parent quinoline with phosphorus tribromide (PBr₃) in dichloromethane.

  • Cyanide Substitution : The bromo intermediate reacts with potassium cyanide (KCN) in dimethylformamide (DMF) at 100°C for 12 hours, achieving a 60% yield of the nitrile product.

Table 2: Solvent Effects on Cyanation Efficiency

SolventTemperature (°C)Time (h)Yield (%)
DMF1001260
DMSO120855
Acetonitrile802445

The use of polar aprotic solvents like DMF enhances nucleophilicity, though prolonged heating risks decomposition.

One-Pot Synthesis Using β-Keto Nitriles

Innovative approaches explore the direct incorporation of nitrile groups during cyclization. β-Keto nitriles, though less common, offer a streamlined route to the target compound.

Procedure

  • Preparation of β-Keto Nitrile : Ethyl cyanoacetate reacts with acetyl chloride in the presence of triethylamine to form β-cyanoacetoacetate.

  • Cyclization : Ethyl anthranilate and β-cyanoacetoacetate undergo Gould-Jacobs cyclization in refluxing ethanol with sodium ethoxide, yielding this compound in a single step.

Key Advantages :

  • Eliminates post-synthetic modifications.

  • Achieves a 70% yield under optimized conditions.

Functional Group Interconversion from Carboxylic Acid

The carboxylic acid intermediate, widely reported in literature, serves as a versatile precursor for nitrile synthesis.

Modified Hunsdiecker Reaction

  • Decarboxylative Bromination : The carboxylic acid reacts with bromine (Br₂) and silver nitrate (AgNO₃) in carbon tetrachloride, forming 3-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline.

  • Cyanide Substitution : The bromo derivative is treated with copper(I) cyanide (CuCN) in DMF at 120°C, yielding the nitrile with 65% efficiency.

Table 3: Comparison of Cyanation Reagents

ReagentSolventTemperature (°C)Yield (%)
CuCNDMF12065
KCNDMSO10058
NaCNEtOH8050

Reductive Amination and Cyanoethylation

A less conventional method involves reductive amination followed by cyanoethylation to construct the nitrile group.

Steps

  • Reductive Amination : 3-Aminomethyl-1-ethyl-4-oxo-1,4-dihydroquinoline is synthesized via reductive amination of the corresponding aldehyde with sodium cyanoborohydride.

  • Cyanoethylation : The amine reacts with acrylonitrile in methanol under basic conditions, forming the nitrile through Michael addition.

Yield : 55% after purification by column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the notable applications of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile is its potential as an antimicrobial agent. Studies have indicated that compounds within the quinoline class exhibit significant antibacterial properties. For instance, derivatives of 4-oxo-1,4-dihydroquinoline have been tested against various bacterial strains, showing promising results in inhibiting their growth .

Cannabinoid Receptor Modulation
Research has also highlighted the compound's role in modulating cannabinoid receptors, particularly CB2 receptors. Modifications around the 4-oxo-1,4-dihydroquinoline structure have been shown to enhance receptor affinity and functionality. This suggests potential therapeutic applications in pain management and inflammatory diseases through cannabinoid signaling pathways .

Synthesis and Derivative Development

Synthesis Techniques
The synthesis of this compound typically involves multi-step chemical reactions that can yield various derivatives with distinct biological activities. For example, one method involves treating starting materials with triethylorthoformate and cyclopropyl amine to form complex structures, which can then be further modified to enhance their pharmacological profiles .

Derivative Exploration
The exploration of derivatives is crucial for expanding the compound's applications. For instance, modifications can lead to improved solubility and bioavailability, which are critical factors in drug development. The synthesis of various analogs has been documented, with some showing enhanced activity against specific targets .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant antibacterial activity against resistant strains of bacteria. The structure-activity relationship (SAR) analysis indicated that specific substitutions at the nitrogen and carbon positions significantly influenced potency .

Case Study 2: Cannabinoid Receptor Interaction
In another investigation focusing on cannabinoid receptors, researchers synthesized several derivatives of the compound and assessed their binding affinity to CB2 receptors. The results showed that certain modifications led to a marked increase in receptor affinity, suggesting a pathway for developing new analgesic drugs targeting these receptors .

Data Tables

Application Area Details/Findings
Antimicrobial ActivitySignificant inhibition of bacterial growth in various strains
Cannabinoid ModulationEnhanced affinity for CB2 receptors with specific modifications
Synthesis TechniquesMulti-step reactions yielding various derivatives
Derivative Synthesis Method Yield (%) Conditions
Triethylorthoformate + Cyclopropyl amine87%T-butanol at elevated temperatures
Lithium hydroxide hydrolysis75%THF at 80°C for 16 hours

Mechanism of Action

The mechanism of action of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential cellular processes in bacteria . In cancer cells, the compound may interfere with DNA replication and repair mechanisms, inducing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile group, in particular, allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Biological Activity

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10N2O\text{C}_12\text{H}_{10}\text{N}_2\text{O}

This compound features a quinoline core, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. Notably, it has demonstrated significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been reported as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli4.69 - 6.25
Staphylococcus aureusTBD

These values indicate that the compound exhibits bacteriostatic effects comparable to established antibiotics such as vancomycin hydrochloride .

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial enzyme systems. It is hypothesized that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication .

Case Studies and Research Findings

  • Research on BACE-1 Inhibition :
    A study explored a series of 4-oxo-1,4-dihydroquinoline derivatives as β-secretase (BACE-1) inhibitors. The most potent analog exhibited an IC50 value of 1.89 μM and showed low cytotoxicity, indicating potential for further development in treating Alzheimer's disease .
  • Structural Activity Relationship (SAR) :
    Investigations into the structural components of 1-ethyl-4-oxo-1,4-dihydroquinoline derivatives revealed that modifications at the C-3 position significantly influence antibacterial activity. Compounds with specific functional groups demonstrated enhanced efficacy against bacterial strains .
  • Toxicity Studies :
    Toxicological assessments indicated that certain derivatives of this quinoline structure were non-toxic to Galleria mellonella larvae, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., ethyl group at N1: δ ~4.2 ppm for CH₂, δ ~1.3 ppm for CH₃) and confirm the dihydroquinoline core .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding at the oxo group) . Mercury CSD aids in visualizing packing patterns and void spaces .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 213.1 for C₁₂H₁₁N₂O) .

How do researchers design assays to evaluate the biological activity of this compound?

Q. Basic

  • Antimicrobial Assays : Use microdilution methods (e.g., against S. aureus or E. coli) with MIC (Minimum Inhibitory Concentration) determination. The oxo and nitrile groups enhance metal-chelating properties, disrupting bacterial enzymes .
  • Anticancer Screening : MTT assays on HeLa or SMMC-7721 cells assess cytotoxicity. Structural analogs show IC₅₀ values in the 10–50 µM range, influenced by substituent electronegativity .

What strategies resolve contradictions in bioactivity data across studies?

Advanced
Discrepancies often arise from variations in cell lines, assay protocols, or compound purity. For example:

  • Purity Verification : HPLC (>95% purity) and elemental analysis ensure consistent results .
  • Mechanistic Studies : Competitive binding assays (e.g., with metal ions like Fe³⁺ or Zn²⁺) clarify whether activity stems from chelation or direct target interaction .
  • Dose-Response Curves : Replicate experiments across multiple concentrations to identify threshold effects .

How can computational modeling optimize synthetic pathways for derivatives?

Q. Advanced

  • DFT Calculations : Predict reaction thermodynamics (e.g., Gibbs free energy of ethyl substitution) to prioritize feasible routes .
  • Molecular Docking : Screen derivatives against targets (e.g., bacterial topoisomerases) to prioritize synthesis of high-affinity analogs. For example, nitrile groups improve binding via polar interactions .
  • QSPR Models : Relate substituent properties (e.g., Hammett σ constants) to bioactivity, guiding functional group selection .

What crystallographic challenges arise in resolving the structure of ethyl-substituted dihydroquinolines?

Q. Advanced

  • Disorder in Ethyl Groups : Use SHELXL’s PART instruction to model positional disorder, refining occupancy factors with constraints .
  • Twinned Crystals : Mercury’s twin refinement module resolves overlapping reflections in non-merohedral twins .
  • Hydrogen Bonding Networks : Analyze short contacts (e.g., O4–H⋯N3 interactions) to explain stability and polymorphism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile

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